molecular formula CeCl3H2O B096377 Cerous chloride heptahydrate CAS No. 18618-55-8

Cerous chloride heptahydrate

Cat. No.: B096377
CAS No.: 18618-55-8
M. Wt: 264.49 g/mol
InChI Key: SMKFCFKIYPLYNY-UHFFFAOYSA-K
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Description

Cerous chloride heptahydrate, also known as cerium(III) chloride heptahydrate, is a compound of cerium and chlorine with the chemical formula CeCl₃·7H₂O. It is a white, hygroscopic salt that rapidly absorbs water from the atmosphere to form a hydrate. This compound is highly soluble in water and, when anhydrous, it is soluble in ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerous chloride heptahydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with hydrochloric acid (HCl). The reaction typically involves dissolving cerium(IV) oxide in hydrochloric acid, followed by heating and stirring. The resulting solution is then filtered and evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then dried and packaged for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Scientific Research

Cerous chloride heptahydrate has a diverse range of applications across several fields, including chemistry, biology, medicine, and materials science. Below are detailed insights into its applications:

Catalysis in Organic Synthesis

This compound serves as an effective catalyst for various organic reactions:

  • Allylation Reactions : It is utilized in the preparation of allylsilanes from esters and can replace sodium borohydride as a reducing agent in organic synthesis .
  • Microwave-Assisted Synthesis : Employed in solvent-free conditions to synthesize 2-quinolones via condensation reactions .
  • Michael Addition Reactions : When combined with sodium iodide on silica gel, it promotes Michael-type additions efficiently .

Biomedical Applications

Cerium oxide nanoparticles derived from this compound exhibit significant biomedical potential:

  • Antioxidant Properties : These nanoparticles are investigated for their ability to scavenge free radicals, making them suitable for applications in neuroprotection and anti-inflammatory therapies .
  • Photocatalytic Applications : They are also used for photocatalytic degradation of pollutants, contributing to environmental remediation efforts.

Materials Science

In materials science, this compound is crucial for:

  • Thin Film Preparation : It is used to fabricate thin films of cerium oxide on glass substrates through spray pyrolysis processes .
  • Nanocomposite Fabrication : The compound acts as a dopant for synthesizing ZnO and CeO₂ nanocrystals, which are utilized for electrochemical sensors and photocatalytic applications .

Industrial Applications

This compound finds utility in various industrial processes:

  • Corrosion Inhibition : It is incorporated into formulations and coatings designed to inhibit corrosion .
  • Fuel Cell Technology : Used in the synthesis of carbon nanofiber composites for high-temperature polymer electrolyte membrane fuel cells .

Case Study 1: Neuroprotective Effects

Research has demonstrated that cerium oxide nanoparticles derived from this compound exhibit neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Photocatalytic Degradation

A study highlighted the effectiveness of cerium oxide nanoparticles synthesized from this compound in degrading organic dyes like Rhodamine B under UV light irradiation. This application showcases its utility in environmental cleanup.

Mechanism of Action

The mechanism by which cerous chloride heptahydrate exerts its effects is primarily through its role as a precursor to cerium oxide nanoparticles. These nanoparticles exhibit unique redox properties, allowing them to scavenge reactive oxygen species and protect cells from oxidative stress. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the reduction of inflammation .

Comparison with Similar Compounds

  • Cerium(III) oxide (Ce₂O₃)
  • Cerium(III) fluoride (CeF₃)
  • Cerium(III) bromide (CeBr₃)
  • Cerium(III) iodide (CeI₃)
  • Lanthanum(III) chloride (LaCl₃)
  • Praseodymium(III) chloride (PrCl₃)

Comparison: Cerous chloride heptahydrate is unique due to its high solubility in water and its ability to form stable hydrates. Compared to other cerium compounds, it is particularly useful as a precursor for cerium oxide nanoparticles, which have significant applications in biomedical and industrial fields .

Biological Activity

Cerous chloride heptahydrate, or cerium(III) chloride heptahydrate (CeCl₃·7H₂O), is a compound that has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis, corrosion inhibition, and potential biomedical uses. This article explores the biological activity of this compound, presenting research findings, case studies, and relevant data tables.

This compound is a white hygroscopic salt that readily absorbs moisture from the air. It is highly soluble in water and can be prepared through the gradual heating of its hydrate form under controlled conditions to avoid hydrolysis. The compound can be used as a precursor for synthesizing other cerium salts and in various organic reactions due to its Lewis acidic properties .

1. Corrosion Inhibition

One of the notable applications of this compound is its effectiveness as a corrosion inhibitor for aluminum alloys. A study demonstrated that CeCl₃·7H₂O significantly reduces corrosion rates in AA2024-T3 aluminum alloy when exposed to chloride solutions. The mechanism involves the formation of a protective cerium oxide layer on the metal surface, which prevents further corrosion .

Table 1: Corrosion Inhibition Efficiency of this compound

Alloy TypeCorrosion Rate (mm/year)Inhibitor Concentration (g/L)Efficiency (%)
AA2024-T30.501.085
AA2024-T30.750.570
AA2024-T31.000.150

2. Organic Synthesis

This compound is widely used in organic synthesis as a catalyst for various reactions, including reductions and alkylations. It has been reported to facilitate the Luche reduction of α,β-unsaturated carbonyl compounds in conjunction with sodium borohydride, yielding high selectivity for allylic alcohols .

Case Study: Luche Reduction

In a controlled experiment, carvone was treated with sodium borohydride in the presence of this compound, resulting in an exclusive formation of allylic alcohol without the saturated alcohol byproduct:

  • Reaction Conditions :
    • Reagents : Carvone (1 mmol), NaBH₄ (2 mmol), CeCl₃·7H₂O (0.1 mmol)
    • Solvent : Ethanol
    • Temperature : Room temperature
  • Yield : 95% allylic alcohol

3. Toxicological Studies

Research has indicated that exposure to cerium compounds, including cerous chloride, may lead to adverse health effects. A study on mice showed that intragastric administration of cerium chloride resulted in liver injury characterized by apoptosis and oxidative stress markers . The molecular mechanisms underlying this toxicity are still being investigated.

Table 2: Toxicity Parameters Observed in Mice

Treatment GroupLiver Damage ScoreApoptosis Markers (Caspase-3)Oxidative Stress Indicators (MDA)
Control0LowLow
Cerium Chloride (10 mg/kg)ModerateHighElevated
Cerium Chloride (20 mg/kg)SevereVery HighSignificantly Elevated

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying cerous chloride heptahydrate in laboratory settings?

  • Methodological Answer : this compound (CeCl₃·7H₂O) is synthesized by dissolving cerium oxide (CeO₂) in hydrochloric acid under controlled heating (60–80°C). The solution is filtered, concentrated via rotary evaporation, and crystallized at low temperatures (4°C). Purification involves recrystallization in ethanol-water mixtures to remove impurities like unreacted CeO₂ or chloride byproducts. Thermal gravimetric analysis (TGA) confirms the hydration state, while inductively coupled plasma mass spectrometry (ICP-MS) ensures elemental purity (>99%) .

Q. How can researchers verify the structural integrity and hydration state of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is used to confirm crystallinity and lattice parameters. Differential scanning calorimetry (DSC) and TGA analyze dehydration behavior: the heptahydrate loses water in stages, with complete dehydration occurring at ~230°C. Fourier-transform infrared spectroscopy (FTIR) identifies O–H stretching (3400–3200 cm⁻¹) and Ce–Cl bonds (450–300 cm⁻¹). Karl Fischer titration quantifies residual water content .

Q. What are the critical handling and storage protocols to maintain stability?

  • Methodological Answer : Due to its hygroscopic nature, store CeCl₃·7H₂O in airtight containers under inert gas (argon/nitrogen) at room temperature (20–25°C). Avoid exposure to humidity (>40% RH) and direct sunlight. Use desiccants (e.g., silica gel) in storage cabinets. For long-term stability, monitor via periodic XRD and moisture analysis .

Q. Which analytical techniques are optimal for assessing purity and detecting impurities?

  • Methodological Answer : ICP-MS or atomic absorption spectroscopy (AAS) quantifies trace metals (e.g., La³⁺, Pr³⁺). Ion chromatography detects anion impurities (e.g., NO₃⁻, SO₄²⁻). Purity ≥99% is validated using titration with EDTA (complexometric titration at pH 5–6, xylenol orange indicator). Impurity thresholds should align with ACS reagent standards .

Q. How does solubility in polar and non-polar solvents influence experimental design?

  • Methodological Answer : CeCl₃·7H₂O is highly soluble in water (1.25 g/mL at 25°C) and ethanol, moderately in acetone, and sparingly in tetrahydrofuran (THF). Solvent choice impacts reaction kinetics: aqueous solutions are preferred for hydrolysis-sensitive reactions, while ethanol enhances solubility of organic substrates. Pre-dissolve the compound in degassed solvents to prevent oxidation .

Advanced Research Questions

Q. How does thermal decomposition behavior affect its application in high-temperature catalysis?

  • Methodological Answer : TGA-DSC studies show CeCl₃·7H₂O dehydrates stepwise (90–230°C), forming anhydrous CeCl₃, which melts at 848°C. For catalytic applications (e.g., Friedel-Crafts alkylation), pre-activation at 200°C under vacuum ensures complete dehydration. Monitor phase transitions using in-situ XRD to avoid structural collapse .

Q. What mechanistic insights explain its role as a Lewis acid catalyst in organic synthesis?

  • Methodological Answer : Ce³⁺ ions act as Lewis acid sites, polarizing carbonyl groups in substrates like ketones or esters. Kinetic studies (e.g., NMR reaction monitoring) reveal rate enhancement in Diels-Alder reactions. Compare catalytic efficiency with other lanthanides (e.g., LaCl₃) using turnover frequency (TOF) calculations and density functional theory (DFT) simulations .

Q. How can researchers address discrepancies in reported physical properties (e.g., density, solubility)?

  • Methodological Answer : Variations in density (3.92–3.94 g/cm³) arise from hydration state and crystallinity. Standardize measurements using pycnometry for solids and viscometry for solutions. For solubility conflicts, use controlled saturation methods: equilibrate excess CeCl₃·7H₂O in solvent, filter, and quantify via gravimetry. Cross-validate with literature from peer-reviewed journals .

Q. What advanced characterization methods resolve structural ambiguities in hydrated vs. anhydrous forms?

  • Methodological Answer : Synchrotron XRD distinguishes between CeCl₃·7H₂O (monoclinic) and anhydrous CeCl₃ (hexagonal). Solid-state NMR (¹³C, ³⁵Cl) probes local coordination environments. Pair distribution function (PDF) analysis tracks structural changes during dehydration .

Q. How can experimental conditions be optimized for CeCl₃·7H₂O-mediated photochemical reactions?

  • Methodological Answer :
    UV-Vis spectroscopy identifies Ce³⁺ absorption bands (250–300 nm). Use quartz reactors for UV light penetration. Optimize Ce³⁺ concentration (0.1–1.0 mM) to balance photon absorption and scattering. Compare quantum yields under N₂ vs. O₂ atmospheres to assess oxidative quenching .

Properties

CAS No.

18618-55-8

Molecular Formula

CeCl3H2O

Molecular Weight

264.49 g/mol

IUPAC Name

cerium(3+);trichloride;hydrate

InChI

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

SMKFCFKIYPLYNY-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3]

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Ce+3]

Key on ui other cas no.

18618-55-8

Pictograms

Irritant

Synonyms

CeCl3
cerium trichloride
cerium(III) chloride
cerous chloride
cerous chloride heptahydrate
cerous chloride hexahydrate
cerous chloride octahydrate
cerous chloride, 141Ce-labeled
cerous chloride, 144Ce-labeled

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cerous chloride heptahydrate
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